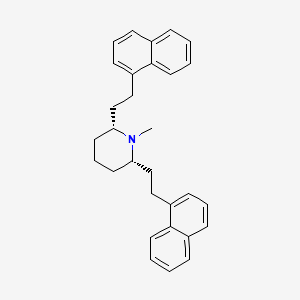![molecular formula C26H35NO4S B10790765 (2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790765.png)
(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a piperidine ring, a phenylethanone moiety, and a butylsulfonyloxy group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylethanone moiety, and the attachment of the butylsulfonyloxy group. Common synthetic routes may include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylethanone Moiety: This can be achieved through Friedel-Crafts acylation reactions, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Attachment of the Butylsulfonyloxy Group: This step may involve the reaction of a butylsulfonyl chloride with an alcohol or phenol derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of (2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The compound may influence various signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(2S,6S,2R)-2-[6-(2-Butylsulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride: shares structural similarities with other piperidine derivatives and phenylethanone compounds.
Sodium Stibogluconate: A pentavalent antimony compound with different biological activity and applications.
Perfluorinated Compounds: Organofluorine compounds with distinct chemical properties and industrial uses.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity
Properties
Molecular Formula |
C26H35NO4S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
[(1S)-2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethyl] butane-1-sulfonate |
InChI |
InChI=1S/C26H35NO4S/c1-3-4-18-32(29,30)31-26(22-14-9-6-10-15-22)20-24-17-11-16-23(27(24)2)19-25(28)21-12-7-5-8-13-21/h5-10,12-15,23-24,26H,3-4,11,16-20H2,1-2H3/t23-,24+,26+/m1/s1 |
InChI Key |
NLIMEOCXLLFNED-USZFVNFHSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)O[C@@H](C[C@@H]1CCC[C@@H](N1C)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCS(=O)(=O)OC(CC1CCCC(N1C)CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790688.png)

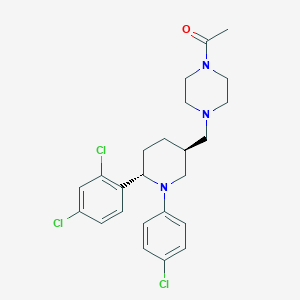
![2-[(5R,7R)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790713.png)
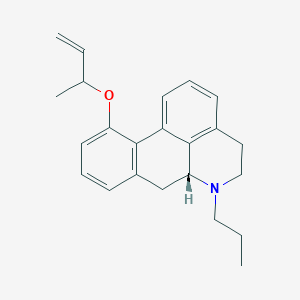
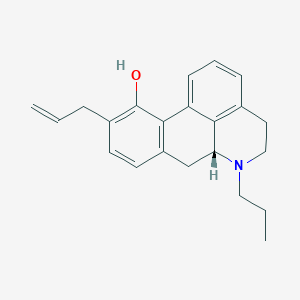
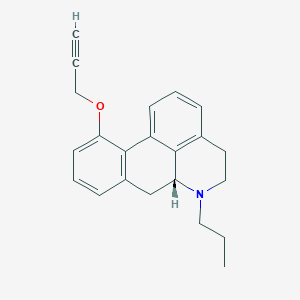

![[(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790753.png)
![(2S,6S,2R)-2-[6-(2-Isobutyryloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790758.png)
![(2S,6S,2R)-2-[6-(2-p-Chloro-benzenesulfonyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790762.png)
![(2S,6S,2R)-2-[6-(2-Propionyloxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone hydrochloride](/img/structure/B10790768.png)
